Larifan is classified as a biological drug and is categorized under antiviral agents. It is derived from natural sources, specifically from E. coli cells that have been infected with a specific bacteriophage. The active substance, dsRNA, is known for its ability to stimulate the immune system and has been shown to have immunomodulatory, antitumor, and antimutagenic properties .
The synthesis of Larifan involves the following key steps:
This patented method ensures that Larifan maintains its biological activity and efficacy as an antiviral agent.
Larifan consists of a heterogeneous population of double-stranded RNA molecules. The molecular structure includes:
The structure of dsRNA allows it to effectively interact with Toll-like receptor 3 (TLR3), which plays a crucial role in immune signaling pathways related to viral infections .
Larifan's mechanism involves several biochemical reactions:
These reactions collectively enhance the antiviral response and modulate immune functions.
The mechanism by which Larifan exerts its effects involves:
This multifaceted approach allows Larifan to exhibit broad-spectrum antiviral activity against numerous viruses.
The physical and chemical properties are crucial for ensuring effective delivery and stability during storage and application .
Larifan has several notable applications:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: